molecular formula C9H10BrN B053068 5-Bromo-1,2,3,4-tetrahydroquinoline CAS No. 114744-50-2

5-Bromo-1,2,3,4-tetrahydroquinoline

Cat. No.: B053068
CAS No.: 114744-50-2
M. Wt: 212.09 g/mol
InChI Key: WTZQIKXLRRDMCP-UHFFFAOYSA-N
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Description

5-Bromo-1,2,3,4-tetrahydroquinoline: is an organic compound with the molecular formula C9H10BrN . It is a derivative of tetrahydroquinoline, where a bromine atom is substituted at the 5th position of the quinoline ring. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-1,2,3,4-tetrahydroquinoline typically involves the bromination of 1,2,3,4-tetrahydroquinoline. One common method is the use of molecular bromine (Br2) in the presence of a solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods:

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromo-1,2,3,4-tetrahydroquinoline can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form this compound derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed:

Scientific Research Applications

Chemistry:

5-Bromo-1,2,3,4-tetrahydroquinoline is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of complex organic molecules and pharmaceuticals .

Biology:

In biological research, this compound is used to study the structure-activity relationships of quinoline derivatives. It is also used in the development of new drugs targeting specific biological pathways .

Medicine:

This compound has shown potential as an intermediate in the synthesis of drugs with antimicrobial and anticancer properties. Its derivatives are being investigated for their therapeutic effects .

Industry:

In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals. It is also employed in the development of new materials with specific electronic and optical properties .

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydroquinoline
  • 6-Bromo-1,2,3,4-tetrahydroquinoline
  • 8-Bromo-1,2,3,4-tetrahydroquinoline

Comparison:

5-Bromo-1,2,3,4-tetrahydroquinoline is unique due to the position of the bromine atom at the 5th position of the quinoline ring. This specific substitution pattern can influence the compound’s reactivity and biological activity. Compared to other brominated tetrahydroquinoline derivatives, this compound may exhibit different pharmacological properties and synthetic utility .

Biological Activity

5-Bromo-1,2,3,4-tetrahydroquinoline (5-Br-THQ) is a significant compound in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

5-Br-THQ is an organic compound characterized by the molecular formula C9H10BrNC_9H_{10}BrN. It features a bromine atom at the 5th position of the tetrahydroquinoline ring. This compound is primarily utilized as a building block in synthesizing various pharmaceuticals and heterocyclic compounds.

Antimicrobial Properties

Research indicates that 5-Br-THQ exhibits promising antimicrobial properties. It serves as an intermediate in synthesizing drugs targeting various pathogens. Its derivatives have been shown to possess significant activity against bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anticancer Potential

5-Br-THQ has garnered attention for its potential anticancer properties. Studies have demonstrated that it can inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of 5-Br-THQ have been evaluated for their ability to inhibit specific cancer cell lines, showcasing notable cytotoxic effects .

The biological activity of 5-Br-THQ can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been identified as an inhibitor of nitric oxide synthase (NOS), particularly nNOS. This inhibition can lead to reduced levels of nitric oxide in inflammatory conditions, potentially alleviating pain and inflammation .
  • Cell Signaling Modulation : The compound interacts with various cellular pathways, influencing gene expression and cellular metabolism. This modulation can affect processes such as apoptosis and proliferation in cancer cells.
  • Biochemical Pathway Interactions : Tetrahydroquinoline derivatives like 5-Br-THQ are known to interact with multiple biochemical pathways, suggesting a multifaceted approach to their biological effects.

Structure-Activity Relationships (SAR)

The structural modifications of 5-Br-THQ significantly influence its biological activity. SAR studies have revealed that:

  • Substituents on the Quinoline Ring : The position and nature of substituents on the quinoline ring can enhance or diminish biological activity. For example, variations at the 6-position have been linked to increased potency against specific targets .
  • Stereochemistry : The stereochemical configuration of 5-Br-THQ derivatives plays a crucial role in their interaction with biological targets. Enantiomers may exhibit different levels of activity, emphasizing the importance of stereochemistry in drug design .

Case Studies and Research Findings

Several studies have explored the biological potential of 5-Br-THQ:

  • Inhibition of Nitric Oxide Synthase : A study demonstrated that certain derivatives of tetrahydroquinoline exhibited selective inhibition of nNOS, leading to significant analgesic effects in animal models of neuropathic pain .
  • Anticancer Activity : Research evaluating the cytotoxic effects of 5-Br-THQ on various cancer cell lines indicated that it could induce apoptosis and inhibit cell proliferation at micromolar concentrations.
  • Antimicrobial Efficacy : A series of experiments showed that modifications to the 5-Br-THQ structure enhanced its antimicrobial properties against resistant strains of bacteria.

Properties

IUPAC Name

5-bromo-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1,4-5,11H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZQIKXLRRDMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC=C2Br)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80551500
Record name 5-Bromo-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114744-50-2
Record name 5-Bromo-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80551500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1,2,3,4-tetrahydroquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
5-Bromo-1,2,3,4-tetrahydroquinoline

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